

N-Methylacetamide-d3: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	N-Methylacetamide-d3-1	
Cat. No.:	B1490034	Get Quote

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This technical guide provides an in-depth overview of N-Methylacetamide-d3, a deuterated analog of N-Methylacetamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental methodologies.

Core Compound Data

N-Methylacetamide-d3 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the non-deuterated form and distinct mass.[1] Deuteration of molecules can also influence their pharmacokinetic and metabolic profiles, a phenomenon known as the kinetic isotope effect.[2] [3]

Property	Value	Reference
CAS Number	3669-71-4	[1]
Molecular Weight	76.11 g/mol	[1]
Molecular Formula	C3H4D3NO	[1]

Note: Several deuterated forms of N-Methylacetamide exist. The information provided here is for the d3 variant with the specified CAS number.



Applications in Research and Drug Development

The primary application of N-Methylacetamide-d3 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In pharmacokinetic studies, deuterated compounds like N-Methylacetamide-d3 are invaluable for investigating the metabolic fate of their non-deuterated counterparts. The replacement of hydrogen with deuterium can slow down metabolic processes, which is a critical area of study in drug development to enhance drug efficacy and safety.[2][3]

Experimental Protocols

While specific protocols for N-Methylacetamide-d3 are proprietary to individual research labs, a general methodology for its use as an internal standard in an in vitro metabolic stability assay is outlined below. This protocol is representative of how a deuterated internal standard is employed to quantify the depletion of a parent compound in the presence of liver microsomes.

Objective: To determine the in vitro metabolic stability of a compound of interest using liver microsomes, with N-Methylacetamide-d3 as the internal standard.

Materials:

- Compound of interest
- N-Methylacetamide-d3 (as internal standard)
- Liver microsomes (e.g., human, rat)
- NADPH (cofactor)
- Phosphate buffer (pH 7.4)
- Acetonitrile (quenching solution)
- UPLC/Q-TOF MS system

Procedure:



- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, combine the compound of interest at a final concentration of 1
 μM with liver microsomes (e.g., 1 mg/mL) in a phosphate buffer solution.
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Metabolic Reaction:
 - Add NADPH to a final concentration of 2 mM to initiate the metabolic reaction.
 - Incubate the mixture at 37°C.
- Time Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.
- Quenching of Reaction:
 - Immediately add an equal volume of ice-cold acetonitrile containing a known concentration of N-Methylacetamide-d3 (internal standard) to each aliquot to stop the reaction.
- Sample Preparation for Analysis:
 - Centrifuge the quenched samples to precipitate proteins.
 - Collect the supernatant and evaporate to dryness.
 - Reconstitute the residue in a suitable solvent for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the UPLC/Q-TOF MS system.
 - Monitor the depletion of the parent compound and the signal of the internal standard over time.
- Data Analysis:



- Calculate the ratio of the peak area of the compound of interest to the peak area of the N-Methylacetamide-d3 internal standard at each time point.
- Determine the rate of metabolism and the intrinsic clearance of the compound.

Visualizing Experimental and Logical Workflows

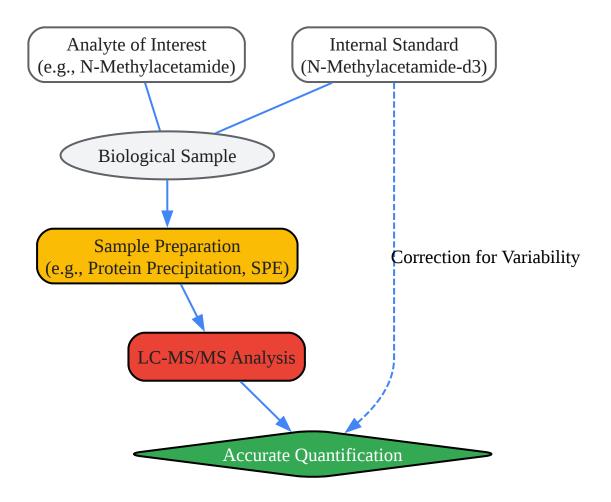
The following diagrams, created using the DOT language, illustrate the experimental workflow for the metabolic stability assay and the logical relationship of using a deuterated internal standard.



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Metabolic Stability Assay Workflow





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Role of a Deuterated Internal Standard

Signaling Pathways

There are no known signaling pathways directly involving N-Methylacetamide or its deuterated isotopologues. This compound is a simple amide and is not recognized as a signaling molecule in biological systems. Its utility in research is primarily as a tool for analytical chemistry and pharmacokinetic studies.

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